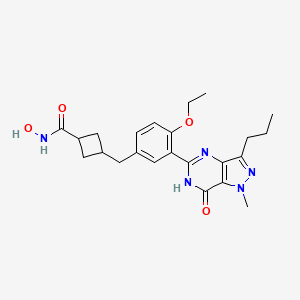

![molecular formula C15H16F2N2O3 B606803 2-[3-(3-(2,4-Difluorophenyl)-4,5-dihydro-5-isoxazolyl]-1-(4-morpholinyl)ethanone CAS No. 1309793-47-2](/img/structure/B606803.png)

2-[3-(3-(2,4-Difluorophenyl)-4,5-dihydro-5-isoxazolyl]-1-(4-morpholinyl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

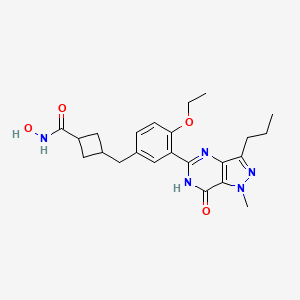

2-[3-(3-(2,4-Difluorophenyl)-4,5-dihydro-5-isoxazolyl]-1-(4-morpholinyl)ethanone, commonly referred to as DFMO, is a novel drug molecule that has recently been developed for a variety of therapeutic applications. As a member of the isoxazole family, DFMO has a unique chemical structure that makes it highly effective in targeting a wide range of biological targets. In addition, DFMO has been shown to possess a number of pharmacological properties that make it an attractive candidate for therapeutic applications.

Applications De Recherche Scientifique

Protection against UVB-Induced Squamous Cell Carcinoma

CPSI-1306 has been used as a small-molecule Macrophage Migration Inhibitory Factor (MIF) inhibitor to study its effects on UVB light-induced inflammation and squamous carcinogenesis . The study found that CPSI-1306 can decrease skin thickness and myeloperoxidase (MPO) activity, increase keratinocyte apoptosis and p53 expression, decrease proliferation and phosphohistone variant H2AX (γ-H2AX), and enhance repair of cyclobutane pyrimidine dimers . This suggests that MIF inhibition is a promising strategy for prevention of the deleterious cutaneous effects of acute and chronic UVB exposure .

Treatment of Aggressive Breast Cancer

CPSI-1306 has been evaluated for its clinical efficacy against aggressive breast cancer . The compound was found to significantly induce apoptosis and reduce the viability of metastatic breast cancer cells in a dose- and time-dependent manner . Mechanistic studies showed that CPSI-1306 induced apoptosis by reducing mitochondrial membrane potential by increasing apoptogenic signals, including Apoptosis Induction Factor (AIF) and Cytochrome-C . Further analysis revealed that CPSI-1306 inhibits activation of cell proliferation marker AKT in metastatic breast cancer cells .

Mécanisme D'action

Target of Action

The primary target of 2-[3-(3-(2,4-Difluorophenyl)-4,5-dihydro-5-isoxazolyl]-1-(4-morpholinyl)ethanone, also known as CPSI-1306, is the Macrophage Migration Inhibitory Factor (MIF) . MIF is a homotrimeric proinflammatory cytokine implicated in chronic inflammatory diseases and malignancies . It is known to promote tumor progression and metastasis .

Mode of Action

CPSI-1306 acts as an antagonist of MIF . It disrupts the homotrimerization of MIF , thereby inhibiting its function. This results in a decrease in inflammation and tumor progression. CPSI-1306 has been shown to induce apoptosis in cancer cells by reducing mitochondrial membrane potential and increasing apoptogenic signals . It also inhibits the activation of cell proliferation marker AKT in metastatic breast cancer cells .

Biochemical Pathways

CPSI-1306 affects several biochemical pathways. It increases the expression of p53, a protein that regulates the cell cycle and functions as a tumor suppressor . It also decreases the expression of phosphohistone variant H2AX (γ-H2AX), a marker of DNA damage . Furthermore, CPSI-1306 enhances the repair of cyclobutane pyrimidine dimers, which are DNA lesions caused by ultraviolet (UV) light .

Pharmacokinetics

Preliminary studies suggest that it has a shorter half-life compared to other similar compounds . This could potentially impact its bioavailability and efficacy.

Result of Action

The action of CPSI-1306 leads to several molecular and cellular effects. It increases keratinocyte apoptosis and p53 expression, decreases proliferation, and enhances the repair of DNA damage . In addition, it reduces tumor growth and metastasis in various cancer models . Histological analysis of tumors treated with CPSI-1306 revealed a reduced number of proliferative cells and blood vessels .

Action Environment

The action of CPSI-1306 can be influenced by various environmental factors. For instance, the presence of UV light can affect the efficacy of CPSI-1306 in preventing skin carcinogenesis . Furthermore, the tumor microenvironment, characterized by inflammation and the presence of various cytokines and reactive oxygen species, can also impact the action of CPSI-1306 .

Propriétés

IUPAC Name |

2-[3-(2,4-difluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]-1-morpholin-4-ylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16F2N2O3/c16-10-1-2-12(13(17)7-10)14-8-11(22-18-14)9-15(20)19-3-5-21-6-4-19/h1-2,7,11H,3-6,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUWOSEVHCSNYFK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CC2CC(=NO2)C3=C(C=C(C=C3)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16F2N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

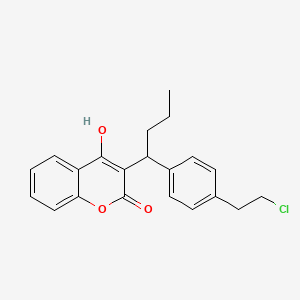

![8-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B606733.png)

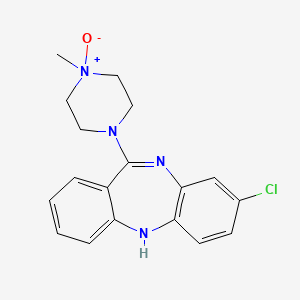

![3-(2-(azepan-1-yl)ethyl)-6-(3-fluoropropyl)benzo[d]thiazol-2(3H)-one hydrochloride](/img/structure/B606738.png)

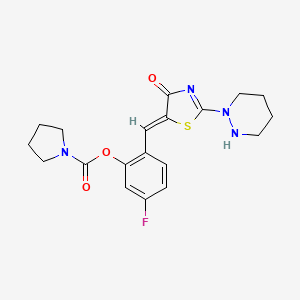

![N-(5-(6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-yl)pyrazin-2-yl)-2-fluoro-6-methylbenzamide](/img/structure/B606740.png)